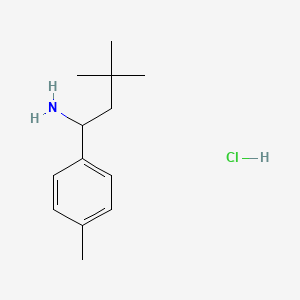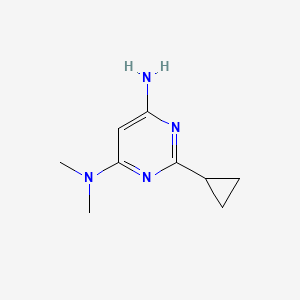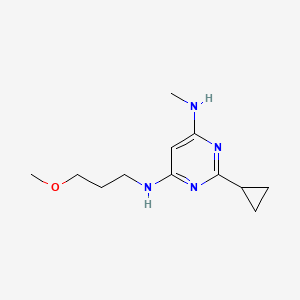
2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine
Vue d'ensemble
Description
INTRODUCTION 2-cyclopropyl-N4-(3-methoxypropyl)-N6-methylpyrimidine-4,6-diamine (abbreviated as 2CP-NMP-MPD) is an organic compound that has been widely studied due to its potential applications in a variety of scientific fields. It is a highly versatile compound that can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a drug molecule in pharmacology. SYNTHESIS METHOD 2CP-NMP-MPD can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,3-dibromopropane with N-methylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of 2CP-NMP-MPD and 1,3-dibromopropane-N-methylpiperazine-4,6-diamine. The two compounds can then be separated by chromatography. Other synthesis methods for 2CP-NMP-MPD include the reaction of 1,3-dibromopropane with N-methylpiperazine in the presence of a Lewis acid, the reaction of 1,3-dibromopropane with N-methylpiperazine in the presence of an organometallic catalyst, and the reaction of 1,3-dibromopropane with N-methylpiperazine in the presence of an acid chloride. SCIENTIFIC RESEARCH APPLICATIONS 2CP-NMP-MPD has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a drug molecule in pharmacology. In organic synthesis, 2CP-NMP-MPD has been used as a catalyst in the synthesis of a variety of organic compounds, including alkaloids, steroids, and terpenes. In coordination chemistry, 2CP-NMP-MPD has been used as a ligand for the synthesis of coordination complexes. In pharmacology, 2CP-NMP-MPD has been studied for its potential therapeutic applications, including the treatment of cancer and HIV/AIDS. MECHANISM OF ACTION The mechanism of action of 2CP-NMP-MPD is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. It is also believed to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and proliferation. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS 2CP-NMP-MPD has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2CP-NMP-MPD can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In vivo studies have shown that 2CP-NMP-MPD can reduce inflammation, pain, and swelling in animal models. It has also been shown to reduce the growth of cancer cells in animal models. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS 2CP-NMP-MPD has several advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, making it easy to handle and manipulate. It is also relatively stable, making it suitable for long-term storage. Additionally, it is non-toxic and has low reactivity, making it safe to use in laboratory experiments. However, 2CP-NMP-MPD also has some limitations for use in laboratory experiments. It is relatively expensive, and it is not readily available in large quantities. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions. FUTURE DIRECTIONS The potential applications of 2CP-NMP-MPD are still being explored, and there are a variety of future directions that could be taken. One potential direction is to further explore the therapeutic applications of 2CP-NMP-MPD, such as its potential to treat cancer and HIV/AIDS. Another potential direction is to explore its potential as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a drug molecule in pharmacology. Additionally, further research could be done to explore
Propriétés
IUPAC Name |
2-cyclopropyl-4-N-(3-methoxypropyl)-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-13-10-8-11(14-6-3-7-17-2)16-12(15-10)9-4-5-9/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYSLECCRPXBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
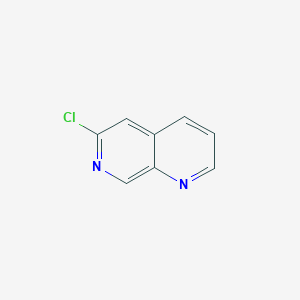
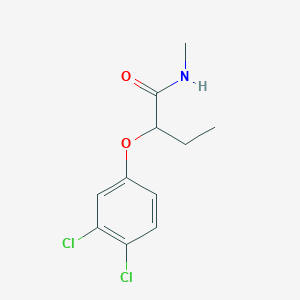
![2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride](/img/structure/B1471592.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)

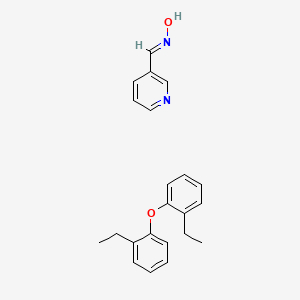
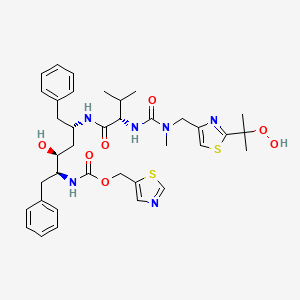
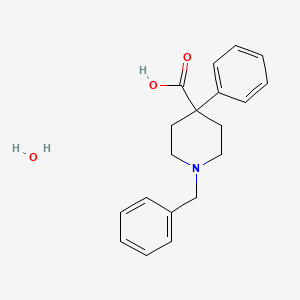
![[3-(3-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B1471603.png)


